molecular formula C11H7IO3 B11812863 5-(4-Iodophenyl)furan-2-carboxylic acid

5-(4-Iodophenyl)furan-2-carboxylic acid

Cat. No.: B11812863
M. Wt: 314.08 g/mol
InChI Key: KGVZFZYDPQIAJP-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a carboxylic acid group at the 2-position and an iodophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodophenyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and furan-2-carboxylic acid.

    Coupling Reaction: The key step involves a coupling reaction between 4-iodoaniline and furan-2-carboxylic acid.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain product consistency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

    Bases: Potassium carbonate or sodium hydroxide for deprotonation steps.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and others depending on the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex furan-containing molecules.

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and carboxylic acid group can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the iodophenyl group, making it less versatile in certain applications.

    4-Iodophenyl derivatives: Compounds with similar structures but different functional groups on the furan ring.

Uniqueness

5-(4-Iodophenyl)furan-2-carboxylic acid is unique due to the presence of both the iodophenyl group and the furan ring, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H7IO3

Molecular Weight

314.08 g/mol

IUPAC Name

5-(4-iodophenyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H7IO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)

InChI Key

KGVZFZYDPQIAJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)I

Origin of Product

United States

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